2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine is a complex organic compound with the molecular formula C27H24Br3N. It is characterized by its unique structure, which includes multiple bromine atoms and a quinolizino acridine core. This compound is known for its high melting point of 211.1-212.6 °C and a predicted boiling point of 550.1±50.0 °C .
Preparation Methods
The synthesis of 2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves several stepsThe reaction conditions often require the use of solvents like chloroform and reagents such as n-butyllithium and anhydrous sodium sulfate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include chloroform, n-butyllithium, and anhydrous sodium sulfate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves its interaction with specific molecular targets. The bromine atoms and the quinolizino acridine core play a crucial role in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine can be compared with other similar compounds, such as:
4,4,8,8,12,12-Hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine: This compound lacks the bromine atoms but shares the same core structure.
2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine: This compound is similar but exists in a dihydro form
The uniqueness of this compound lies in its specific arrangement of bromine atoms and its stability under various conditions.
Properties
Molecular Formula |
C27H24Br3N |
---|---|
Molecular Weight |
602.2 g/mol |
IUPAC Name |
5,11,17-tribromo-8,8,14,14,22,22-hexamethyl-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C27H24Br3N/c1-25(2)16-7-13(28)9-18-22(16)31-23-17(25)8-14(29)10-19(23)27(5,6)21-12-15(30)11-20(24(21)31)26(18,3)4/h7-12H,1-6H3 |
InChI Key |
DEWSTBIDVBJWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=CC3=C2N4C5=C(C=C(C=C51)Br)C(C6=C4C(=CC(=C6)Br)C3(C)C)(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.